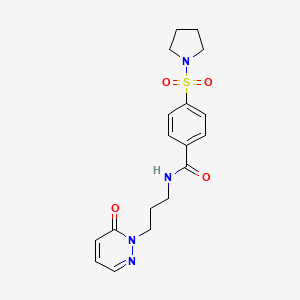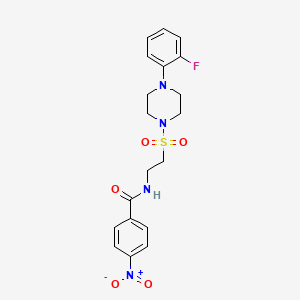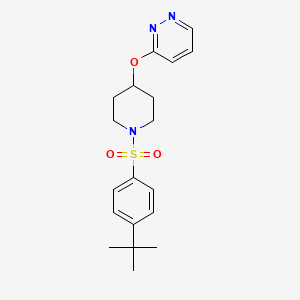
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that integrates elements from various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic synthesis techniques:
Formation of the Benzamide Core: Starting from 4-bromobenzoyl chloride, which undergoes substitution reactions to introduce the pyrrolidin-1-ylsulfonyl group.
Construction of the Pyridazinone Ring: Utilizing pyridazine derivatives, a nucleophilic addition reaction can form the oxopyridazinone ring.
Linkage of the Side Chains: Employing a coupling reaction to attach the 3-(6-oxopyridazin-1(6H)-yl)propyl group to the benzamide core.
Conditions for these reactions often include the use of catalysts, solvents such as dichloromethane or dimethylformamide, and temperature controls to optimize yields.
Industrial Production Methods
In an industrial setting, the large-scale production may involve:
Flow Chemistry: Where reagents are pumped through reactors continuously, improving yield and reducing reaction time.
Automated Synthesis Systems: Utilizing robotic systems to ensure precision and repeatability in each step of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form sulfone or other oxidized derivatives.
Reduction: Reduction reactions may convert the oxopyridazinone to dihydropyridazinone derivatives.
Substitution: Various groups can be introduced or substituted on the aromatic ring or pyrrolidine ring under suitable conditions.
Common Reagents and Conditions
Oxidation: Peroxides or oxygen with catalysts.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Utilizing nucleophiles or electrophiles in the presence of base or acid catalysts.
Major Products
Oxidized Derivatives: Such as sulfoxides or sulfones.
Reduced Derivatives: Dihydropyridazinone derivatives.
Substituted Benzamides: With different functional groups enhancing reactivity or bioactivity.
Wissenschaftliche Forschungsanwendungen
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has shown promise in several areas:
Chemistry: As an intermediate in synthetic pathways for complex organic molecules.
Biology: In studies of enzyme interactions and binding affinities.
Medicine: Potential use in drug development, particularly targeting specific proteins or enzymes implicated in diseases.
Industry: Applications in creating specialized polymers or materials with unique chemical properties.
Wirkmechanismus
The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects often involves:
Binding to Molecular Targets: Such as proteins or enzymes, influencing their activity.
Pathways Involved: Modulating pathways related to cell signaling, metabolism, or gene expression depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(sulfonyl)benzamide
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-yl)benzamide
Uniqueness
What sets N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide apart is the combination of the oxopyridazinone ring with the sulfonamide group, offering unique chemical reactivity and potential for diverse applications in scientific research and industry.
Conclusion
This compound is a fascinating compound with broad applications and unique characteristics, making it a valuable subject of study in various scientific domains.
Eigenschaften
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c23-17-5-3-11-20-22(17)14-4-10-19-18(24)15-6-8-16(9-7-15)27(25,26)21-12-1-2-13-21/h3,5-9,11H,1-2,4,10,12-14H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXKUGBZWXZCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2804764.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2804765.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2804767.png)

![7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804771.png)



![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804778.png)

